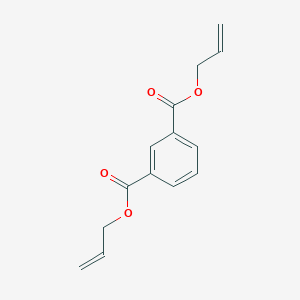

Diallyl isophthalate

説明

Structure

3D Structure

特性

IUPAC Name |

bis(prop-2-enyl) benzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-3-8-17-13(15)11-6-5-7-12(10-11)14(16)18-9-4-2/h3-7,10H,1-2,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOORLLSLMPBSPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C1=CC(=CC=C1)C(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7051559 | |

| Record name | Diallyl isophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless to slightly yellow odorless liquid; [Redox Chemicals MSDS] | |

| Record name | 1,3-Benzenedicarboxylic acid, 1,3-di-2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diallyl isophthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13706 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1087-21-4, 25035-78-3 | |

| Record name | Diallyl isophthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1087-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ISO-DAP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25035-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diallyl isophthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001087214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedicarboxylic acid, 1,3-di-2-propen-1-yl ester, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025035783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diallyl isophthalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6098 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenedicarboxylic acid, 1,3-di-2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diallyl isophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diallyl isophthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.839 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Mechanism and Process Design

The ester exchange method, exemplified in CN108911986B , utilizes dimethyl isophthalate and allyl alcohol in the presence of potassium carbonate (K₂CO₃) as a catalyst. The reaction proceeds via nucleophilic acyl substitution, where the methoxide group of dimethyl isophthalate is replaced by allyloxy groups. Key steps include:

-

Transesterification : Conducted at 90–145°C with continuous methanol removal via rectification (60–95°C column head temperature).

-

Post-Reaction Treatment : Cooling, aqueous washing, decolorization with potassium permanganate/sodium hypochlorite, and reduction with sodium metabisulfite to stabilize the product.

Optimized Parameters and Yield

-

Catalyst Loading : 0.5–1.5 wt% K₂CO₃ relative to dimethyl isophthalate.

-

Molar Ratio : Allyl alcohol to dimethyl isophthalate = 1.5:1.

-

Decolorization : 0.01–0.03 wt% potassium permanganate eliminates residual chromophores.

Table 1: Performance Metrics of Ester Exchange Method

| Parameter | Value/Detail | Source |

|---|---|---|

| Yield | 99.2% | |

| Catalyst Recovery | Water-soluble, enabling reuse | |

| Purity (Post-Distillation) | <0.5% residual dimethyl isophthalate |

Acid-Catalyzed Direct Esterification

Lewis Acid Catalysis

CN102229532B discloses a two-stage process using phthalic anhydride and allyl alcohol with Lewis acids (e.g., zinc chloride). The reaction mechanism involves:

Operational Challenges

-

Polymerization Inhibition : Requires additives like hydroquinone (0.1–0.5 wt%) to prevent premature crosslinking.

-

Phase Separation : Inorganic phases (catalyst residues) are removed after each stage, complicating continuous processing.

Table 2: Comparative Analysis of Acid-Catalyzed vs. Ester Exchange Methods

| Criteria | Acid-Catalyzed | Ester Exchange |

|---|---|---|

| Reaction Time | 4–6 hours | 2–4 hours |

| Yield | 85–90% | >99% |

| Byproduct Management | Complex phase separation | Simplified aqueous wash |

| Catalyst Toxicity | Moderate (Lewis acids) | Low (K₂CO₃) |

Industrial Scale-Up and Post-Processing

Methanol Extraction for Prepolymer Isolation

The OSTI.GOV protocol highlights a methanol extraction process for isolating diallyl phthalate prepolymer. Key steps include:

-

Multi-Stage Extraction : Three methanol washes (37–65°C) to separate unreacted monomer.

-

Vacuum Drying : 65°C under reduced pressure to minimize thermal degradation.

Environmental and Economic Considerations

化学反応の分析

Polymerization Reactions

DAI undergoes free-radical polymerization to form thermosetting polymers, widely utilized for their thermal stability and electrical insulation properties.

Key Conditions and Products

-

Mechanism : Radical-initiated cross-linking forms three-dimensional networks via allyl group addition.

-

Industrial Relevance : Used in molding compounds for high-performance electrical components .

Hydrolysis Reactions

DAI hydrolyzes under acidic or alkaline conditions to regenerate isophthalic acid and allyl alcohol.

Experimental Parameters

| Catalyst | Temperature (°C) | Medium | Hydrolysis Products | Yield (%) | Source |

|---|---|---|---|---|---|

| H₂SO₄ (1M) | 80–100 | Aqueous | Isophthalic acid, allyl alcohol | >95 | |

| NaOH (1M) | 60–80 | Aqueous | Isophthalic acid, allyl alcohol | >90 |

-

Kinetics : Hydrolysis accelerates at elevated temperatures and high catalyst concentrations .

-

Environmental Impact : Allyl alcohol released during hydrolysis exhibits species-specific hepatotoxicity (higher in rats than mice) .

Addition Reactions

The allyl groups in DAI participate in electrophilic addition and oxidation reactions.

Common Reagents and Outcomes

| Reagent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Cl₂ (g) | 25°C, dark | Dichlorinated DAI derivatives | Intermediate for halocarbons | |

| H₂O₂ (30%) | 50°C, acidic pH | Epoxidized DAI | Cross-linking agent |

-

Oxidation Sensitivity : DAI reacts vigorously with strong oxidizers (e.g., permanganates), necessitating stabilizers like resorcinol during storage .

Degradation Pathways

DAI degrades via advanced oxidation processes (AOPs) and microbial action.

Fenton Oxidation Intermediates (pH 3.2, Fe²⁺/H₂O₂)

| Intermediate | Maximum Concentration (ppm) | Degradation Time (min) |

|---|---|---|

| Phthalic acid (PA) | 4.3 | 45 |

| 1,2-Dihydroxybenzene (DHB) | 10.6 | 120 |

| 1,2,4-Trihydroxybenzene | 1.3 | 60 |

| Oxalic acid | 8.5 | 180 |

-

Pathway :

Cross-Linking with Siloxanes

DAI reacts with polyhydrosiloxanes in platinum-catalyzed hydrosilylation:

textDAI + HSiO(CH₃)₂-SiHO → Cross-linked silicone networks

-

Application : Produces low-viscosity resins for encapsulation materials.

Environmental and Metabolic Degradation

科学的研究の応用

Polymer Synthesis

DAIP serves as a monomer for the production of various polymers, including:

- Cross-linked Polymers: DAIP can polymerize in the presence of radical initiators, such as benzoyl peroxide, to form highly durable and heat-resistant cross-linked structures.

- Thermoplastics: It is used in creating thermoplastic resins that exhibit excellent thermal and chemical resistance.

Table 1: Polymerization Characteristics of DAIP

| Property | Value |

|---|---|

| Polymerization Method | Free-radical cross-linking |

| Initiators | Benzoyl peroxide |

| Thermal Resistance | High |

| Chemical Resistance | Excellent |

Coatings and Adhesives

DAIP is utilized in the formulation of coatings and adhesives due to its excellent adhesion properties and resistance to moisture. It is particularly effective in:

- Moisture-Protective Coatings: Used in applications requiring barrier properties against environmental moisture.

- Adhesives for Electrical Insulation: Provides durability and flexibility in electrical components.

Case Study: Moisture-Protective Coatings

Research indicates that films made from poly(diallyl isophthalate) exhibit low permeability to water, making them ideal for protective coatings in various industrial applications .

Medical Applications

DAIP's biocompatibility makes it a candidate for medical applications:

- Biocompatible Materials: Investigated for use in medical devices where compatibility with biological tissues is crucial.

- Drug Delivery Systems: Explored for its potential to enhance drug stability and release profiles.

Table 2: Medical Applications of DAIP

| Application | Description |

|---|---|

| Medical Devices | Used as a material for implants |

| Drug Delivery Systems | Enhances stability and release |

Industrial Applications

In the industrial sector, DAIP finds use in:

- Electrical Insulators: Its thermal stability makes it suitable for insulating materials.

- UV-Curable Inks: Employed in printing technologies for its rapid curing properties.

Case Study: Electrical Insulation

DAIP-based materials are widely used in electrical insulation due to their high thermal resistance and mechanical strength, which are essential for reliable performance in electrical applications .

Environmental Considerations

Research has shown that DAIP can be biodegraded by various microorganisms under aerobic conditions, suggesting potential environmental benefits when used in certain applications. However, careful consideration must be given to its long-term effects on ecosystems.

作用機序

The mechanism of action of diallyl isophthalate primarily involves its ability to undergo polymerization and cross-linking reactions. The allyl groups in the compound can form cross-linked networks, providing materials with enhanced mechanical and thermal properties. The ester functional groups contribute to the compound’s chemical resistance and stability .

類似化合物との比較

Physical Properties :

- Appearance : White powder or colorless liquid (prepolymer form) .

- Density : 1.256 g/cm³ (25°C) .

- Softening Point : 76°C (homopolymer) .

- Solubility : Soluble in acetone, benzene, chloroform, and THF .

Applications :

DAIP is primarily used in prepolymer molding compounds for electrical components, glass fiber-reinforced laminates, and optical materials due to its excellent thermal stability (continuous service up to 220°C), low water absorption, and superior electrical insulation properties .

Structural and Isomeric Differences

DAIP is compared to its isomers and structurally related allyl esters:

Key Insight : The meta-substitution in DAIP reduces steric hindrance during polymerization compared to ortho-substituted DAP, enhancing crosslinking efficiency and thermal performance .

Thermal Decomposition Behavior

Studies using Mini Closed Pressure Vessel Tests (MCPVT) reveal distinct decomposition profiles:

| Compound | Decomposition Time | Max. Temperature (°C) | Max. Pressure (kg/cm²G) |

|---|---|---|---|

| This compound | 30 min 06 sec | 205.11 | 11.17 |

| Dipentyl phthalate | 29 min 21 sec | 207.90 | 11.35 |

| Dinonyl phthalate | 20 min 14 sec | 104.50 | 16.50 |

Findings :

- DAIP exhibits slower decomposition kinetics compared to Dipentyl phthalate, attributed to its stable crosslinked network .

- Dinonyl phthalate’s higher decomposition pressure (16.50 kg/cm²G) stems from its linear alkyl chains, which degrade more readily under heat .

Polymerization and Gelation Behavior

In free-radical polymerization, DAIP and its isomers show similar actual gel points (~20–30% conversion), but theoretical gel-point discrepancies follow the order: DAP < DAIP < DAT. This highlights the influence of isomerism on reaction kinetics and network formation .

Polymer Characteristics :

- DAIP forms core-shell dendritic structures during polymerization, enhancing mechanical stability .

- Compared to DAP, DAIP prepolymers exhibit higher molecular weight ($ M_w \approx 5,000 $) and lower water solubility (0.182 g/L at 25°C) .

Industrial and Functional Comparisons

Toxicity and Environmental Impact

- DAIP: Limited ecotoxicity data; studies suggest weak estrogenic activity compared to ortho-phthalates. Detected in plastic toys at 0.22–0.60 mg/kg via GC-MS .

生物活性

Diallyl isophthalate (DAI) is a diallyl compound that has garnered attention due to its potential applications in various industrial processes and its biological activity. This article delves into the biological effects, mutagenicity, and other relevant pharmacological properties of DAI, supported by research findings and case studies.

This compound is an ester derived from isophthalic acid and allyl alcohol. Its chemical structure allows it to participate in polymerization reactions, making it useful as a monomer in the production of thermosetting resins.

1. Mutagenicity Studies

This compound has been evaluated for its mutagenic potential through various in vitro and in vivo studies:

- In Vitro Studies : DAI has shown weak mutagenic activity in bacterial reverse mutation assays. For instance, studies indicated that DAI produced positive responses in certain strains of Salmonella typhimurium when metabolic activation was present . However, other studies reported negative results, indicating variability in its mutagenic potential depending on the experimental conditions.

- In Vivo Studies : A notable study involved the administration of DAI to Drosophila melanogaster, which did not show significant mutagenic effects at various doses . Additionally, chromosome aberration tests in mouse bone marrow cells yielded mixed results, suggesting that while DAI may have some mutagenic properties, these effects are not consistently observed across different test systems.

2. Toxicological Profile

The toxicological assessment of DAI reveals several important findings:

- Acute Toxicity : DAI exhibits low acute toxicity in animal models. In studies involving oral administration to rodents, the compound did not produce significant systemic toxicity at lower doses .

- Chronic Exposure : Long-term studies have identified the liver as a primary target organ for toxicity. Repeated exposure to DAI resulted in hepatocellular hypertrophy and other liver-related pathologies at higher doses . The NOAEL (No Observed Adverse Effect Level) was established at 50 mg/kg body weight per day for female rats.

- Skin Sensitization : In skin sensitization assays, DAI produced a positive response in a local lymph node assay, indicating potential for allergic reactions upon dermal exposure .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Study on Polymerization : Research demonstrated that modifying DAI with dimethacrylate significantly improved mechanical properties such as impact strength and heat resistance of the resulting materials. This indicates that not only does DAI have biological implications, but it also plays a crucial role in enhancing material properties for industrial applications .

- Evaluation of Molding Powders : A study focused on the preparation of molding powders from this compound showed that these materials exhibited superior heat distortion values compared to traditional diallyl phthalate formulations, emphasizing the practical utility of DAI in manufacturing processes .

Pharmacokinetics

Pharmacokinetic studies indicate that DAI is rapidly metabolized and excreted by animal models. Approximately 50%-90% of administered doses were excreted within 24 hours, primarily through urine . This rapid clearance suggests limited accumulation in tissues, which may mitigate long-term toxicological risks.

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing and characterizing DAIP polymers?

- Methodological Answer : DAIP polymers are synthesized via thermal polymerization of the monomer at 150–160°C, typically using peroxide catalysts . Characterization includes:

- Solubility testing in acetone, benzene, or chloroform to confirm polymer structure .

- Physical properties analysis : Density (1.256 g/cm³ at 25°C), refractive index (1.569), and softening point (76°C) .

- Degree of polymerization : Determined via gel permeation chromatography (GPC) or viscosity measurements .

- Table 1 : Key Properties of DAIP Polymers

| Property | Value/Description | Reference |

|---|---|---|

| Solubility | Acetone, DMF, THF | |

| Thermal Curing Temperature | 150–160°C | |

| Electrical Properties | Superior insulation capacity |

Q. Which analytical techniques are recommended for assessing DAIP purity and structural integrity?

- Methodological Answer :

- Gas Chromatography (GC) : Validated for related diallyl compounds (e.g., diallyl disulfide) with system suitability criteria (CV <2%) .

- Spectroscopic methods : FT-IR or NMR to confirm ester functional groups and absence of residual monomers .

- Purity assessment : High-performance liquid chromatography (HPLC) with UV detection, referencing NIST standards for calibration .

Advanced Research Questions

Q. How can DAIP prepolymer curing conditions be optimized to balance thermal stability and electrical performance?

- Methodological Answer :

- Temperature modulation : Incremental curing (e.g., 150°C → 160°C) reduces internal stress while maintaining crosslinking efficiency .

- Additive screening : Incorporation of fillers (e.g., silica) improves thermal resistance without degrading electrical properties .

- Real-time monitoring : Use differential scanning calorimetry (DSC) to track exothermic peaks during curing .

- Table 2 : Impact of Curing Parameters on DAIP Properties

| Parameter | Effect on Thermal Stability | Effect on Electrical Properties | Reference |

|---|---|---|---|

| Higher Temperature | Increased crosslinking | Risk of dielectric loss | |

| Prolonged Curing | Enhanced hardness | Reduced conductivity |

Q. What approaches address contradictions in reported thermal degradation thresholds for DAIP resins?

- Methodological Answer :

- Multi-method validation : Combine thermogravimetric analysis (TGA), DSC, and dynamic mechanical analysis (DMA) to reconcile discrepancies .

- Sample preparation rigor : Ensure consistent monomer purity (>99%) and avoid moisture contamination during synthesis .

- Literature benchmarking : Cross-reference studies using NIST data or standardized protocols to identify methodological outliers .

Q. How can DAIP’s chemical resistance be evaluated under extreme conditions for industrial-academic research collaboration?

- Methodological Answer :

- Accelerated aging tests : Expose DAIP films to acidic/alkaline solutions (pH 1–14) at 80°C for 48 hours, measuring mass loss and tensile strength .

- Surface analysis : Use scanning electron microscopy (SEM) to detect microcracks or swelling post-exposure .

- Comparative studies : Benchmark against commercial phthalates (e.g., DEHP) using ASTM D543-14 standards .

Data Interpretation and Reproducibility

Q. What steps ensure reproducibility in DAIP polymerization experiments?

- Methodological Answer :

- Detailed protocols : Document catalyst concentrations (e.g., 0.5–2.0 wt% peroxide), mixing times, and degassing steps .

- Supplementary materials : Provide raw DSC/TGA data and baseline solvent purity metrics in appendices .

- Peer validation : Share prepolymer samples with independent labs for cross-verification of properties .

Q. How should researchers design studies to investigate DAIP’s potential endocrine-disrupting effects without conflating it with other phthalates?

- Methodological Answer :

- Controlled exposure models : Use in vitro assays (e.g., receptor-binding studies) with pure DAIP, excluding metabolites like monoallyl esters .

- Cohort stratification : Compare DAIP-exposed groups to cohorts exposed to structurally distinct phthalates (e.g., DMP, DBP) .

- Analytical specificity : Employ LC-MS/MS with isotope-labeled internal standards to avoid cross-detection .

Research Gaps and Future Directions

Q. What are the critical data gaps in understanding DAIP’s environmental persistence and toxicity?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。